molecular formula C21H25N3O4S B2510021 N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1105243-55-7

N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2510021
CAS No.: 1105243-55-7
M. Wt: 415.51
InChI Key: PXSZGUUXOLFOGI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Molecular Structure and Properties

The compound features a unique molecular structure that includes both a thiazolo and a pyrimidine moiety. Its molecular formula is not explicitly provided in the sources but can be derived from its structural components. The intricate design contributes to its biological activity profile.

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives suggest potent antimicrobial activity:

CompoundTarget OrganismMIC (μg/mL)
8cE. coli< 29
8cS. typhimurium< 132
8bS. aureus< 40
8bB. subtilis< 47
8cC. albicans< 207

These findings highlight the potential of this compound as a candidate for further development in antimicrobial therapies .

Anti-inflammatory and Anticancer Activities

Thiazolo-pyrimidine derivatives are also recognized for their anti-inflammatory and anticancer properties. In particular:

  • Anti-inflammatory : Some studies suggest that these compounds can inhibit inflammatory pathways effectively.
  • Anticancer : Investigations into similar thiazole derivatives have indicated potential anticancer activities through mechanisms that may involve apoptosis induction or inhibition of cancer cell proliferation.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways. Molecular docking studies could provide insights into binding affinities and interaction sites with target proteins.

Synthesis Methods

The synthesis of this compound involves several steps typical for amides and heterocyclic compounds:

  • Starting Materials : The synthesis often begins with readily available thiazole and pyrimidine precursors.
  • Reactions : Key reactions may include condensation reactions and cyclization processes to form the thiazolo-pyrimidine framework.
  • Purification : Subsequent purification steps ensure the isolation of the desired product.

Case Studies

Several case studies have documented the efficacy of thiazolo-pyrimidine derivatives in various biological assays:

  • Study on Antimicrobial Activity : A recent study evaluated multiple thiazole derivatives against common pathogens using broth microdilution methods.
  • Pharmacokinetic Profiling : SwissADME predictions have been utilized to assess the pharmacokinetic properties of related compounds, indicating good absorption and bioavailability profiles.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-27-17-7-6-13(10-18(17)28-2)8-9-22-19(25)11-14-12-29-21-23-16-5-3-4-15(16)20(26)24(14)21/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSZGUUXOLFOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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